![molecular formula C21H14ClN3 B3033541 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile CAS No. 104581-09-1](/img/structure/B3033541.png)
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile
Overview
Description
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile, also known as 4-Chloro-2-amino-6-methylbenzene-1,3-dicarbonitrile, is a small molecule that has recently been studied for its potential applications in scientific research. It is a heterocyclic organic compound that has both an aromatic ring and a nitrogen atom in its structure, which makes it an interesting molecule for further exploration.
Mechanism of Action
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrilemino-6-methylbenzene-1,3-dicarbonitrile has been studied for its potential mechanism of action. It has been shown to interact with various proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. Additionally, it has been shown to interact with various receptors in the body, which can lead to changes in the activity of these receptors.
Biochemical and Physiological Effects
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrilemino-6-methylbenzene-1,3-dicarbonitrile has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which can lead to anti-inflammatory effects. Additionally, it has been shown to have an inhibitory effect on the enzyme aromatase, which can lead to anti-estrogenic effects. It has also been shown to have an inhibitory effect on the enzyme 5-alpha reductase, which can lead to anti-androgenic effects.
Advantages and Limitations for Lab Experiments
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrilemino-6-methylbenzene-1,3-dicarbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a relatively stable compound and has a low toxicity. However, it has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, it can be difficult to isolate and purify due to its low solubility.
Future Directions
There are several potential future directions for the study of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrilemino-6-methylbenzene-1,3-dicarbonitrile. One potential direction is to further explore its mechanism of action and its potential biochemical and physiological effects. Additionally, further research can be done to explore its potential applications in drug delivery systems. Finally, further research can be done to explore the synthesis of other nitrogen-containing heterocycles using 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrilemino-6-methylbenzene-1,3-dicarbonitri
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrilemino-6-methylbenzene-1,3-dicarbonitrile has been studied for its potential applications in scientific research. It has been shown to be a promising candidate for use in drug delivery systems due to its ability to form stable complexes with various small molecules. Additionally, it has been used as a model compound to study the effects of nitrogen-containing heterocycles on the properties of organic compounds. It has also been used to explore the synthesis of other nitrogen-containing heterocycles.
properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c1-13-2-4-14(5-3-13)17-10-18(15-6-8-16(22)9-7-15)20(12-24)21(25)19(17)11-23/h2-10H,25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBNFABCBKCCSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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